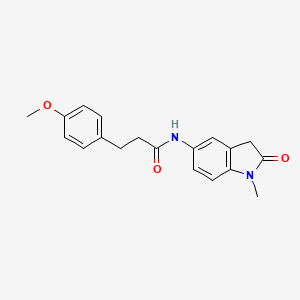

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-21-17-9-6-15(11-14(17)12-19(21)23)20-18(22)10-5-13-3-7-16(24-2)8-4-13/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIAHQGRWXOIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor.

Attachment of the Methoxyphenyl Group:

Formation of the Propanamide Linkage: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the carbonyl groups in the indolinone and amide moieties.

Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a methoxyphenyl group linked to an indolinone moiety through a propanamide linkage, which contributes to its unique biological activities.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating potential efficacy in inhibiting tumor growth. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in cancer models, suggesting that this compound may also exhibit comparable activity .

Pharmacological Applications

Given its structural characteristics, this compound may have applications in:

- Cancer Therapy : As a potential lead compound for developing new anticancer agents.

- Anti-inflammatory Treatments : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds and their implications for drug development:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-3-yl)propanamide

- 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-6-yl)propanamide

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide lies in the specific positioning of the methoxyphenyl and indolinone groups, which can influence its biological activity and chemical reactivity compared to similar compounds.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 298.34 g/mol

- IUPAC Name : this compound

The presence of the methoxy group and the indoline moiety suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including colon and leukemia cells .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Similar molecules have been noted to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and Nrf2, which are crucial in inflammatory responses .

- Antioxidant Activity : The methoxy group in the structure is known to enhance antioxidant properties by scavenging free radicals, thus potentially protecting cells from oxidative stress .

Cytotoxicity Studies

A comparative analysis was conducted on the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 20 | DNA fragmentation and cell cycle arrest |

| MCF7 (Breast Cancer) | 25 | Inhibition of proliferation |

Case Studies

- Study on HL-60 Cells : In a study evaluating the effects on HL-60 promyelocytic leukemia cells, treatment with this compound resulted in significant DNA fragmentation and increased levels of activated caspase-3, indicating a clear apoptotic effect .

- Inflammation Model : In an experimental model involving LPS-stimulated macrophages, compounds structurally related to this compound showed a marked reduction in TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Question: What are the key challenges in synthesizing 3-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)propanamide, and how can they be methodologically addressed?

Answer:

Synthesis challenges include regioselective coupling of the 4-methoxyphenyl group to the indolinone scaffold and avoiding side reactions at the reactive 2-oxoindolin-5-amine site. Key strategies:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the indolinone amine during coupling reactions .

- Coupling Agents : Employ HATU or EDC/HOBt for amide bond formation to minimize racemization .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

Basic Research Question: How can the crystal structure of this compound be determined to confirm its stereochemistry?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology:

- Crystallization : Slow evaporation of a saturated DMSO/water solution at 4°C to obtain suitable crystals .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å).

- Refinement : Process data with SHELXL (for small-molecule refinement) and validate using WinGX/ORTEP for anisotropic displacement parameter visualization .

- Key Metrics : Ensure R-factor < 0.05 and check for hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stability .

Advanced Research Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., adenosine A2B receptors, based on flavone derivatives in ). Focus on the 4-methoxyphenyl moiety’s π-π stacking potential and the indolinone’s hydrogen-bonding capacity.

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD values < 2 Å for ligand-protein complexes .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic regions, hydrogen-bond acceptors) using Discovery Studio .

Advanced Research Question: What experimental approaches validate the compound’s bioactivity in enzymatic or cellular assays?

Answer:

- Enzyme Inhibition Assays : Test against trypanosomal CYP51 (IC50 determination via UV-Vis spectroscopy at λ = 418 nm for heme disruption) .

- Cell-Based Assays : Use HEK293 cells transfected with adenosine A2B receptors. Measure cAMP levels via ELISA after compound treatment (10 µM–1 nM dose range) .

- SAR Analysis : Compare activity of analogs (e.g., 4-methoxyphenyl vs. 4-bromophenyl substituents) to identify critical structural motifs .

Advanced Research Question: How can researchers resolve contradictions in NMR or mass spectrometry data during characterization?

Answer:

Common contradictions include unexpected peaks in NMR (e.g., rotamers from restricted amide bond rotation) or discrepancies in HRMS molecular ion detection. Solutions:

- Variable Temperature NMR : Acquire spectra at 25°C and 60°C to identify dynamic equilibria .

- High-Resolution MS : Use ESI+ mode with internal calibration (sodium trifluoroacetate) to improve accuracy (< 2 ppm error) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., indolinone aromatic protons) via correlation spectroscopy .

Advanced Research Question: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Solubility Enhancement : Formulate with β-cyclodextrin (20% w/v) or use DMSO/PEG-400 mixtures (1:4 v/v) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Address hydrolysis of the amide bond via pH adjustment (buffer at pH 6.5) .

- Metabolic Stability : Use liver microsome assays (human or rat) to identify major metabolites (e.g., O-demethylation of the 4-methoxyphenyl group) .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Core Modifications : Replace the 1-methyl-2-oxoindolin-5-yl group with 5-azaindole to enhance kinase inhibition .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the 4-methoxyphenyl ring to improve metabolic stability .

- Probing Flexibility : Synthesize rigid analogs (e.g., incorporating isoxazole rings) to evaluate conformational constraints on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.